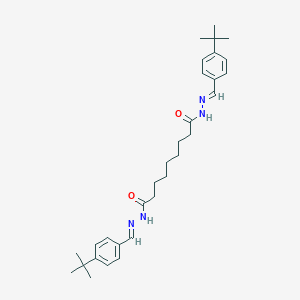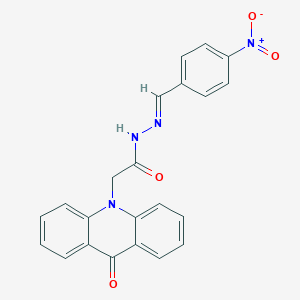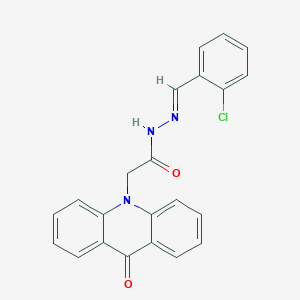![molecular formula C30H40N14O2 B391426 terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone}](/img/structure/B391426.png)
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} is a complex organic compound with a unique structure that combines terephthalaldehyde and triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} typically involves the reaction of terephthalaldehyde with morpholino and pyrrolidinyl derivatives of triazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the application and the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalaldehyde: A simpler compound with similar aldehyde groups but lacking the triazine derivatives.
1,3,5-Triazine Derivatives: Compounds with similar triazine structures but different substituents.
Morpholino and Pyrrolidinyl Derivatives: Compounds with similar morpholino and pyrrolidinyl groups but different core structures.
Uniqueness
terephthalaldehyde bis{[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone} is unique due to its combination of terephthalaldehyde and triazine derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C30H40N14O2 |
|---|---|
Peso molecular |
628.7g/mol |
Nombre IUPAC |
4-morpholin-4-yl-N-[(E)-[4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl]methylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C30H40N14O2/c1-2-10-41(9-1)27-33-25(35-29(37-27)43-13-17-45-18-14-43)39-31-21-23-5-7-24(8-6-23)22-32-40-26-34-28(42-11-3-4-12-42)38-30(36-26)44-15-19-46-20-16-44/h5-8,21-22H,1-4,9-20H2,(H,33,35,37,39)(H,34,36,38,40)/b31-21+,32-22+ |
Clave InChI |
ZOJHCJYJMRYKMP-RWRHWQIFSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
SMILES isomérico |
C1CN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)N5CCOCC5)N6CCCC6)N7CCOCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)
![3-[(9-anthrylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B391347.png)
![3-[2-(2-Hydroxybenzoyl)carbohydrazonoyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B391348.png)

![3-chloro-N-[[4-[(3-chlorobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide](/img/structure/B391351.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-1-nonanesulfonohydrazide](/img/structure/B391355.png)

![2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
![N'-(4-bromobenzylidene)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B391358.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)

![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
